molecular formula C12H16ClN3O3 B12992068 tert-Butyl 2-chloro-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

tert-Butyl 2-chloro-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Cat. No.: B12992068
M. Wt: 285.73 g/mol
InChI Key: XTPXWQSETPAFEV-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is an organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a tert-butyl ester group, a chloro substituent, and a methoxy group

Preparation Methods

The synthesis of tert-Butyl 2-chloro-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate involves several steps. One common method includes the reaction of 2-chloro-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under an inert atmosphere at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

tert-Butyl 2-chloro-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, amines, and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-chloro-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-chloro-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16ClN3O3

Molecular Weight

285.73 g/mol

IUPAC Name

tert-butyl 2-chloro-4-methoxy-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C12H16ClN3O3/c1-12(2,3)19-11(17)16-5-7-8(6-16)14-10(13)15-9(7)18-4/h5-6H2,1-4H3

InChI Key

XTPXWQSETPAFEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(N=C2OC)Cl

Origin of Product

United States

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